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Compound of Interest

Compound Name: 2-(4-Iodophenyl)acetamide

CAS No.: 84863-81-0

Cat. No.: B1611575

Get Quote

Executive Summary: The Iodine Advantage
In medicinal chemistry, the incorporation of iodine into phenylacetamide scaffolds is not merely

for lipophilicity. The iodine atom acts as a potent Halogen Bond (XB) donor, capable of

anchoring the molecule in a specific orientation within the receptor pocket or crystal lattice.

This guide compares the crystallographic signatures of N-(4-Iodophenyl)acetamide (the

structural benchmark for iodo-acetamide interactions) against its Chloro- and Bromo-

analogues, as well as complex derivatives like 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide.

Key Insight: Unlike chlorine, which often packs via simple van der Waals forces or weak C-

H...Cl interactions, the iodine derivatives frequently exhibit "Type II" halogen bonding (

), leading to distinct, often more dense, packing motifs.

Comparative Crystallographic Data
The following data aggregates unit cell parameters from single-crystal X-ray diffraction (SC-

XRD) studies. Note the "Morphotropic Step" where the Iodine derivative adopts a different
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packing efficiency compared to the lighter halogens.

Table 1: Structural Parameters of 4-Halophenyl
Acetamide Derivatives
Data normalized to standard setting

for comparison.
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Comp
ound

Formul
a

Space
Group (Å) (Å) (Å) (°)

Packin
g Vol (

)

Ref

N-(4-

Iodophe

nyl)acet

amide

9.578 10.305 9.426 109.29 ~234 Å³ [1]

N-(4-

Bromop

henyl)a

cetamid

e

9.450 10.150 9.300 108.50 ~215 Å³ [2]

2-(4-

Chlorop

henyl)-

N-(2-

iodophe

nyl)acet

amide

24.001 6.237 9.327 99.62 ~344 Å³ [3]

2-(4-

Chlorop

henyl)-

N-

(pyrazin

-2-

yl)aceta

mide

5.250 10.850 11.200 95.40 ~310 Å³ [3]
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Analyst Note: The N-(4-Iodophenyl)acetamide structure is isostructural with the bromo-variant

but shows a significant expansion along the

-axis. This expansion accommodates the large iodine radius (1.98 Å) while

maintaining the robust

hydrogen-bonded chain motif.

Structural Analysis & Interaction Hierarchy
The Primary Scaffold: N-(4-Iodophenyl)acetamide
This molecule serves as the "Rosetta Stone" for understanding how iodinated acetamides

pack.

Primary Interaction: Strong intermolecular Hydrogen Bonds (

) form infinite 1D chains running parallel to the

-axis.

Secondary Interaction (The Iodine Effect): The chains are cross-linked by weak

interactions and Type I halogen contacts. The iodine atom sits in a "sigma-hole" active
position, directing the stacking of the phenyl rings.

The Complex Derivative: 2-(4-Chlorophenyl)-N-(2-
iodophenyl)acetamide
In this "reverse" amide derivative, the competition between Chlorine and Iodine dictates the

lattice.

Lattice Architecture: The molecules form deeply puckered, twofold interwoven sheets.

Halogen Role:
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Chlorine: Engages in

interactions.[1]

Iodine: Engages in

interactions.[1]

Crucially, the Iodine atom does not disrupt the primary

hydrogen bond network (

chain motif), proving that the iodine substitution is orthogonal to the primary hydrogen
bonding vector.

Experimental Protocol: Crystal Growth & Analysis
To replicate these structures or crystallize new derivatives, follow this self-validating protocol.

Phase 1: Synthesis & Purification
Coupling: React 4-iodophenylacetic acid (or 4-iodoaniline) with the corresponding amine/acid

chloride using EDC·HCl/HOBt in DCM.

Workup: Wash with 1M HCl (remove unreacted amine) and sat.

(remove unreacted acid).

Purity Check:

-NMR must show no aliphatic impurity peaks before crystallization.

Phase 2: Crystallization Screening (The "Slow-E"
Method)

Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

Solvent B (Poor): Hexane or Pentane.
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Method: Dissolve 20 mg of derivative in 2 mL of Solvent A. Filter into a narrow vial. Place this

vial inside a larger jar containing 5 mL of Solvent B (Vapor Diffusion).

Timeline: Crystals suitable for XRD (0.2 - 0.5 mm) typically form in 48–72 hours.

Phase 3: Data Collection Logic
Temperature: Collect at 100 K. Iodine atoms have high electron density and thermal motion

can cause significant "smearing" (libration) of the electron density map at room temperature,

obscuring subtle halogen bonding features.

Absorption Correction: Mandatory. Iodine has a high absorption coefficient (

for Mo K

). Use multi-scan or analytical face-indexing corrections to avoid "ghost" peaks in the
difference map.

Visualization of Crystallization Workflow

Crude Derivative
(>95% Purity)

Solubility Screen
(DCM vs EtOH)

Method Selection

Slow Evaporation
(DCM/Air)High Solubility

Vapor Diffusion
(DCM/Hexane)

Low Solubility
Microscopy Check

(Birefringence)

Amorphous/Twinning

SC-XRD Data
(Mo Kα, 100K)

Single Crystal Found

Click to download full resolution via product page

Caption: Decision logic for crystallizing heavy-atom organic derivatives. Vapor diffusion is

preferred for iodinated compounds to control nucleation rate.

Mechanism: The Halogen Bond (XB)
Understanding the "Sigma-Hole" is essential for interpreting these structures.
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Interaction Hierarchy
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Caption: Hierarchy of supramolecular forces. The Iodine atom provides a directional "steering"

force (XB) secondary to the amide hydrogen bond.

In 2-(4-iodophenyl)acetamide derivatives, the Iodine atom exhibits a region of positive

electrostatic potential (the

-hole) along the extension of the C-I bond. This allows it to act as a Lewis Acid, docking with
Lewis Bases (Oxygen/Nitrogen lone pairs) or

-systems of adjacent phenyl rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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